



Application of FT-4202 (Etavopivat) in Thalassemia Research Models

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Compound of Interest		
Compound Name:	(Rac)-Etavopivat	
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Introduction

Thalassemia is a group of inherited blood disorders characterized by reduced or absent synthesis of the alpha or beta globin chains of hemoglobin. This imbalance leads to ineffective erythropoiesis, hemolysis, and chronic anemia, often requiring lifelong red blood cell transfusions and management of iron overload. FT-4202, also known as etavopivat, is an investigational, orally bioavailable small molecule that acts as a selective activator of the red blood cell enzyme pyruvate kinase-R (PKR). By enhancing PKR activity, FT-4202 offers a novel therapeutic approach for thalassemia by addressing the underlying metabolic defects in red blood cells.

Mechanism of Action

FT-4202 is an allosteric activator of PKR, a key enzyme in the glycolytic pathway of red blood cells. Activation of PKR has a dual effect on red blood cell metabolism: it leads to a decrease in 2,3-diphosphoglycerate (2,3-DPG) levels and an increase in adenosine triphosphate (ATP) levels.[1][2][3][4]

 Decrease in 2,3-DPG: 2,3-DPG is a negative allosteric modulator of hemoglobin's oxygen affinity. By reducing 2,3-DPG levels, FT-4202 increases hemoglobin's affinity for oxygen, promoting better oxygenation of tissues.



 Increase in ATP: ATP is the primary energy source for red blood cells, crucial for maintaining membrane integrity and function. Increased ATP levels are expected to improve red blood cell health and survival, thereby reducing hemolysis.[3]

In the context of thalassemia, where red blood cells are under significant metabolic stress due to globin chain imbalance and oxidative damage, the combined effects of FT-4202 are hypothesized to improve red blood cell health, reduce ineffective erythropoiesis, and decrease the need for transfusions.

Preclinical and Clinical Development

While much of the early research and clinical data for FT-4202 has focused on Sickle Cell Disease (SCD), its mechanism of action is directly relevant to the pathophysiology of thalassemia.

Preclinical Research

Preclinical studies in mouse models of SCD have demonstrated that oral administration of FT-4202 can effectively reduce 2,3-DPG levels, increase ATP levels, and improve red blood cell health. These findings provided a strong rationale for investigating FT-4202 in other hemoglobinopathies like thalassemia, where red blood cell dysfunction is a central feature.

Clinical Trials in Thalassemia

A Phase 2, open-label clinical trial (NCT04987489) is currently evaluating the safety and efficacy of etavopivat in patients with thalassemia. The study includes cohorts for both transfusion-dependent and non-transfusion-dependent thalassemia patients.

Primary Objectives of the Phase 2 Trial:

- For Transfusion-Dependent Thalassemia (TDT): To assess the reduction in red blood cell transfusion burden.
- For Non-Transfusion-Dependent Thalassemia (NTDT): To evaluate the increase in hemoglobin levels.

As of the latest available information, the results from the thalassemia cohorts of this trial are not yet fully available. However, the study design and endpoints provide a clear framework for



the expected therapeutic benefits.

Data Presentation

While specific quantitative data from the thalassemia clinical trial cohorts are pending, the following tables outline the expected parameters and endpoints based on the trial design and data from studies in other hemoglobinopathies.

Table 1: Key Pharmacodynamic Effects of FT-4202 in Red Blood Cells

Parameter	Expected Change with FT- 4202 Treatment	Therapeutic Implication
Pyruvate Kinase-R (PKR) Activity	Increased	Direct target engagement
2,3-Diphosphoglycerate (2,3-DPG)	Decreased	Increased hemoglobin-oxygen affinity
Adenosine Triphosphate (ATP)	Increased	Improved red blood cell health and survival

Table 2: Primary Efficacy Endpoints in the Phase 2 Thalassemia Trial (NCT04987489)

Patient Population	Primary Endpoint	Definition of Response
Transfusion-Dependent Thalassemia (TDT)	Reduction in Transfusion Burden	≥20% reduction in transfusions over a continuous 12-week period compared to baseline.
Non-Transfusion-Dependent Thalassemia (NTDT)	Hemoglobin Response	Increase in hemoglobin of ≥1.0 g/dL from baseline at Week 12.

Experimental Protocols

The following are generalized protocols for key experiments that could be used to evaluate the efficacy of FT-4202 in thalassemia research models.



In Vitro Treatment of Thalassemic Erythroid Progenitor Cells

Objective: To assess the direct effect of FT-4202 on the metabolism and health of red blood cells derived from thalassemia patients.

Methodology:

- Cell Culture: Isolate and culture erythroid progenitor cells from the peripheral blood or bone marrow of thalassemia patients.
- FT-4202 Treatment: Treat the cultured cells with varying concentrations of FT-4202 or a vehicle control.
- Metabolite Analysis: After a defined incubation period, lyse the cells and measure intracellular levels of 2,3-DPG and ATP using commercially available assay kits.
- Assessment of Oxidative Stress: Evaluate markers of oxidative stress, such as reactive oxygen species (ROS) levels, using flow cytometry.
- Apoptosis Assay: Measure the rate of apoptosis (programmed cell death) in the treated and control cells using techniques like Annexin V staining.

In Vivo Studies in a Thalassemia Mouse Model

Objective: To evaluate the in vivo efficacy of FT-4202 in a genetically engineered mouse model of β -thalassemia.

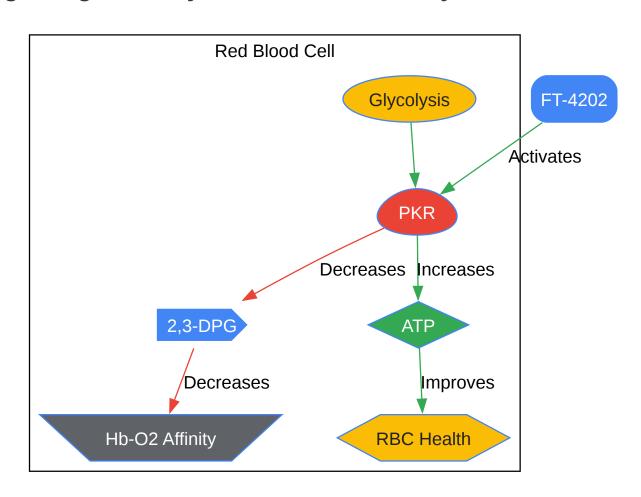
Methodology:

- Animal Model: Utilize a validated mouse model of β-thalassemia (e.g., Hbbth3/+ mice).
- Drug Administration: Administer FT-4202 or a vehicle control to the mice daily via oral gavage for a specified duration (e.g., 4-8 weeks).
- Hematological Analysis: Collect blood samples at regular intervals to measure complete blood counts (CBC), including hemoglobin, red blood cell count, and reticulocyte count.



- Biochemical Analysis: Measure 2,3-DPG and ATP levels in red blood cells.
- Spleen and Liver Analysis: At the end of the study, harvest the spleen and liver to assess for changes in size (as an indicator of extramedullary hematopoiesis) and iron deposition.

Visualizations Signaling Pathway of PKR Activation by FT-4202

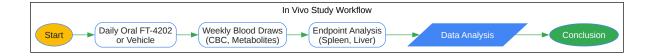


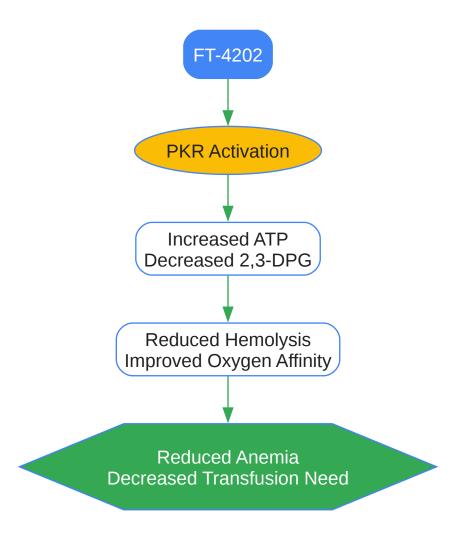
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Caption: Mechanism of FT-4202 action in red blood cells.

Experimental Workflow for Evaluating FT-4202 in a Thalassemia Mouse Model







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